![molecular formula C20H22O4 B5207832 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzaldehyde
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Overview
Description
2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzaldehyde is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and prop-2-enyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzoic acid.
Reduction: Formation of 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzaldehyde involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-4-5-16-7-9-19(20(13-16)22-3)24-11-10-23-18-8-6-15(2)12-17(18)14-21/h4,6-9,12-14H,1,5,10-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZUMDMYSYZTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)CC=C)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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